The Quadruple Metal-Metal Bond in Chromous Acetate: A Comprehensive Technical Guide
The Quadruple Metal-Metal Bond in Chromous Acetate: A Comprehensive Technical Guide
Executive Summary
Chromous acetate—empirically referred to as chromous acetate monohydrate ( Cr(CH3CO2)2⋅H2O ), but structurally existing as the dihydrate dimer Cr2(OAc)4(H2O)2 —is a landmark coordination compound in inorganic chemistry[1][2]. First synthesized by Eugène-Melchior Péligot in 1844, its unique "paddlewheel" geometry and metal-metal bonding were definitively characterized in the early 1970s by F. Albert Cotton[3][4]. This whitepaper provides an in-depth analysis of the compound's defining feature: the extremely short chromium-chromium quadruple bond. Designed for researchers and materials scientists, this guide explores the electronic fundamentals, structural variations induced by axial ligands, and the self-validating experimental protocols required to synthesize this highly air-sensitive complex.
Structural and Electronic Fundamentals of the Quadruple Bond
The core geometry of chromous acetate dihydrate is a characteristic paddlewheel motif with D4h symmetry. The molecule consists of two chromium(II) ions bridged by four bidentate acetate ligands ( μ−O,O′ -acetate groups)[3][5]. Each chromium center adopts an octahedral coordination geometry, bound to four equatorial oxygen atoms from the bridging acetates, one axial water molecule, and the adjacent chromium atom[6][7].
The defining feature of this complex is the diamagnetic quadruple bond between the two d4 Cr(II) centers[5][6]. The formal bond order of 4 arises from the specific overlap of the d -orbitals on each metal center, yielding an electronic configuration of σ2π4δ2 [3][5]:
-
Sigma ( σ ) Bond: Formed by the head-on overlap of the dz2 orbitals along the Cr-Cr axis.
-
Pi ( π ) Bonds (Two): Formed by the lateral overlap of the dxz and dyz orbitals.
-
Delta ( δ ) Bond: Formed by the face-to-face (sideways) overlap of the dxy orbitals. This strong covalent interaction forces the acetate ligands into an eclipsed conformation[3][5].
Caption: Logical relationship of d-orbital overlaps forming the Cr-Cr quadruple bond.
Causality in Structural Variations: The Role of Axial Ligands
The Cr-Cr bond length is highly sensitive to the coordination environment, specifically the presence and nature of axial ligands (L) in Cr2(OAc)4L2 complexes[4][8]. The causality behind this structural variation lies in the Lewis basicity of the axial ligands. As the Lewis basicity of the axial ligand increases, it donates more electron density into the metal centers. This interaction perturbs the δ
δ∗ energy gap and slightly weakens the metal-metal bond, resulting in an elongation of the Cr-Cr internuclear distance[8][9].In the anhydrous form, the absence of axial ligands allows for a record-short Cr-Cr contact of 2.288 Å[6][8]. When coordinated with water (dihydrate), the bond lengthens to 2.362 Å[5][8].
Table 1: Influence of Axial Ligands on Structural Parameters
| Complex | Axial Ligand (L) | Lewis Basicity Order | Cr-Cr Bond Length (Å) | Magnetic Property |
| Cr2(OAc)4 (Anhydrous) | None | N/A | 2.288 | Diamagnetic |
| Cr2(OAc)4(MeOH)2 | Methanol | Low | 2.329 | Diamagnetic |
| Cr2(OAc)4(H2O)2 | Water | Medium | 2.362 | Diamagnetic |
| Cr2(OAc)4(py)2 | Pyridine | High | 2.369 | Diamagnetic |
(Data synthesized from single-crystal X-ray diffraction studies[8][9])
Self-Validating Experimental Protocol: Synthesis and Isolation
The synthesis of Cr2(OAc)4(H2O)2 is a classic test of air-free laboratory techniques due to the extreme vulnerability of the d4 Cr(II) center to aerobic oxidation[7][8]. The protocol relies on a self-validating system where halochromic (color) changes serve as internal indicators of the reaction's progress and the oxidation state of the metal[10].
Causality Behind Experimental Choices
-
Zinc and HCl as Reducing Agents: Zinc metal acts as a potent reducing agent to drive the Cr3+→Cr2+ transition. The addition of HCl serves a dual purpose: it provides the acidic medium required for the reduction and reacts with excess zinc to generate H2 gas[10][11].
-
Positive Hydrogen Pressure: The evolved H2 gas is not merely a byproduct; it is weaponized to create a positive pressure system that forces the sensitive Cr(II) solution into the sodium acetate reagent while simultaneously purging the apparatus of O2 [10][12].
-
Deoxygenated Washing Solvents: Washing the final precipitate with cold, air-free water, followed by alcohol and ether, removes unreacted salts and facilitates rapid drying without introducing dissolved oxygen[12].
Caption: Step-by-step experimental workflow for the air-free synthesis of chromous acetate.
Step-by-Step Methodology
-
Preparation of Reagents: Place mossy zinc and an aqueous solution of CrCl3⋅6H2O (or K2Cr2O7 ) into a Schlenk flask or a specialized two-flask apparatus[11][12]. In a separate receiving flask, prepare a concentrated slurry of sodium acetate trihydrate ( NaOAc⋅3H2O ) in deoxygenated water[12].
-
Reduction: Slowly add concentrated HCl to the chromium/zinc mixture. Self-Validation Checkpoint: Observe the color transition from green (Cr(III)) to a pure, vibrant sky-blue, indicating the successful formation of the [Cr(H2O)6]2+ ion[12]. Do not proceed until the solution is purely blue[12].
-
Inert Transfer: While H2 gas is still actively evolving, pinch the rubber tubing (or open the Schlenk valve) to force the blue Cr(II) solution through a delivery tube directly into the sodium acetate slurry[10][12].
-
Precipitation: Upon contact, ligand exchange occurs instantly. Self-Validation Checkpoint: A dense, brick-red precipitate of Cr2(OAc)4(H2O)2 will form immediately, confirming the assembly of the quadruple bond[7][12].
-
Isolation: Filter the solid using a sintered-glass funnel under an inert atmosphere (e.g., argon or nitrogen blanket). Wash sequentially with cold air-free water, deoxygenated ethanol, and anhydrous ether. Dry under a vacuum to yield the final diamagnetic powder[12].
Characterization and Validation
Beyond visual halochromic cues, the integrity of the quadruple bond must be verified through advanced analytical techniques:
-
Single-Crystal X-Ray Diffraction (SCXRD): The definitive method for confirming the paddlewheel structure and measuring the exact Cr-Cr bond length. Crystals must be mounted under inert oil (e.g., Paratone-N) at low temperatures (~100 K) to prevent degradation during data collection[5][8].
-
Raman Spectroscopy: The Cr-Cr stretching frequency is a direct probe of bond strength. The overtone bands of the quadruple bond in Cr2(OAc)4L2 exhibit predictable red-shifts as the Lewis basicity of the axial ligand increases, correlating perfectly with the elongation of the bond distance[8][13].
-
Magnetic Susceptibility: Despite each Cr(II) center possessing a d4 configuration (which would typically yield paramagnetic behavior), the pure compound is strictly diamagnetic[5][6]. This provides macroscopic confirmation that all eight valence d -electrons are fully paired within the σ2π4δ2 bonding molecular orbitals[3][5].
References
-
Chromium(II) acetate - Wikipedia , wikipedia.org. 6
-
Chromium(II) acetate - Grokipedia , grokipedia.com. 3
-
A Comparative Analysis of the Cr-Cr Quadruple Bond in Chromous Acetate , benchchem.com. 5
-
Chromium(II) acetate - chemeurope.com , chemeurope.com. 7
-
Synthesis of chromium(ii)acetate hydrate | PPT , slideshare.net. 12
-
Transition Metal Chemistry Overview | PDF , scribd.com. 10
-
Synthesis of Cr-acetate | Lab Reports Inorganic Chemistry , docsity.com.11
-
Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands , rsc.org. 8
-
Chromium(II) Acetate Experiment Write-Up , umb.edu.
-
Chromous acetate monohydrate | CID 57351710 - PubChem , nih.gov. 1
Sources
- 1. Chromous acetate monohydrate | C4H8CrO5 | CID 57351710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHROMIUM(II) ACETATE MONOHYDRATE DIMER | 14976-80-8 [amp.chemicalbook.com]
- 3. Chromium(II) acetate â Grokipedia [grokipedia.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 7. Chromium(II)_acetate [chemeurope.com]
- 8. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. docsity.com [docsity.com]
- 12. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 13. pubs.rsc.org [pubs.rsc.org]
